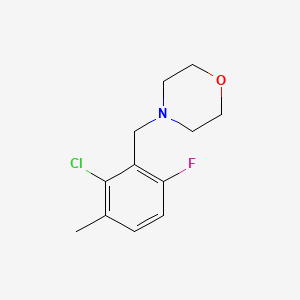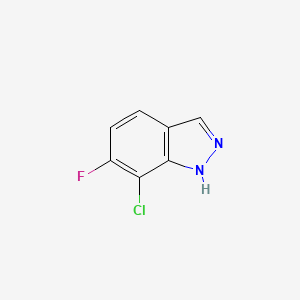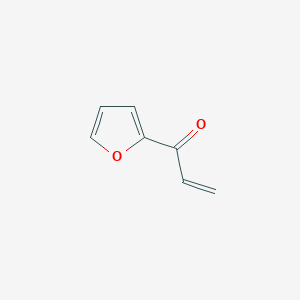
1-(furan-2-yl)prop-2-en-1-one
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Furan-2-yl)prop-2-en-1-one can be synthesized through an aldol condensation reaction. The typical synthetic route involves the reaction of 2-acetylfuran with benzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid in an acetic acid solution . The reaction proceeds as follows:
2-Acetylfuran+Benzaldehyde→this compound
The reaction mixture is stirred at room temperature for several hours until the desired product precipitates out as a solid. The product is then filtered, washed, and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Furan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Addition: The α,β-unsaturated carbonyl system can participate in Michael addition reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation with bromine (Br₂) or nitration with nitric acid (HNO₃).
Addition: Michael addition with nucleophiles such as thiols or amines.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: 1-(Furan-2-yl)propan-1-ol.
Substitution: Halogenated or nitrated furan derivatives.
Addition: Michael adducts with various nucleophiles.
Applications De Recherche Scientifique
1-(Furan-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(furan-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes. For example, it has been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis . The compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition can lead to decreased melanin production, making it a potential candidate for skin-lightening agents.
Comparaison Avec Des Composés Similaires
1-(Furan-2-yl)prop-2-en-1-one can be compared with other chalcones and furan derivatives:
Chalcones: Similar to other chalcones, it has an α,β-unsaturated carbonyl system, but the presence of the furan ring imparts unique electronic and steric properties.
Furan Derivatives: Compared to other furan derivatives, it has a conjugated system that enhances its reactivity and potential biological activities.
List of Similar Compounds
1-(Thiophen-2-yl)prop-2-en-1-one: A thiophene analog with similar reactivity.
1-(Pyridin-2-yl)prop-2-en-1-one: A pyridine analog with potential biological activities.
1-(Benzofuran-2-yl)prop-2-en-1-one: A benzofuran analog with enhanced stability and reactivity.
Propriétés
IUPAC Name |
1-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c1-2-6(8)7-4-3-5-9-7/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTNNHQROYDOOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482915 | |
| Record name | 2-Propen-1-one, 1-(2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14123-26-3 | |
| Record name | 2-Propen-1-one, 1-(2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

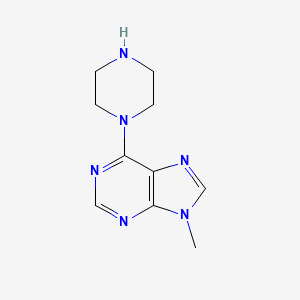
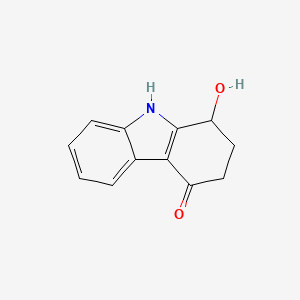
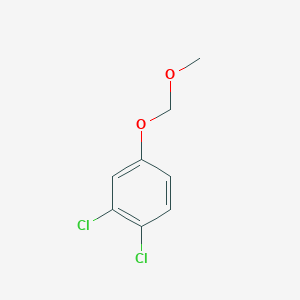
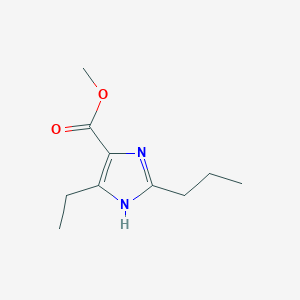
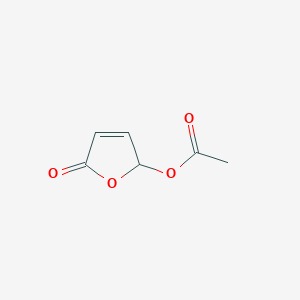
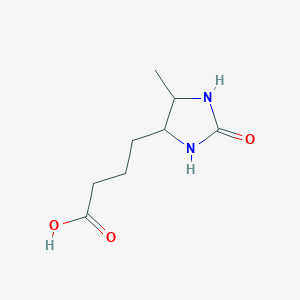
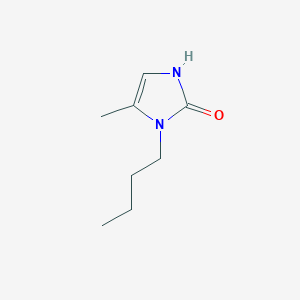
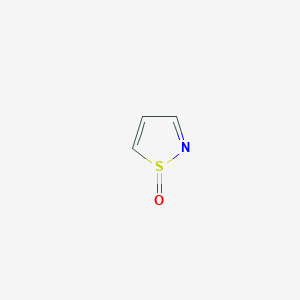
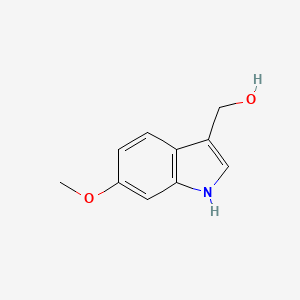
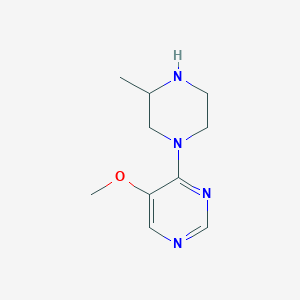

![1H-Thieno[3,4-b]pyrrole, 4,6-dihydro-, 5,5-dioxide](/img/structure/B3347661.png)
